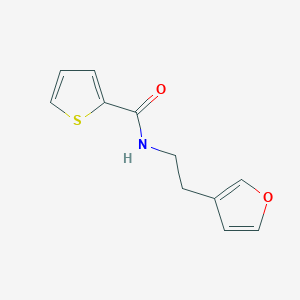

4-(叠氮甲基)-5-(二氟甲基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated heterocycles can be achieved through various methods. For instance, the regioselective synthesis of 1,2,3-triazoles with trifluoromethyl groups is reported using a 1,3-dipolar cycloaddition reaction, which is a common method for constructing heterocycles . Another study describes the synthesis of 5-perfluoroalkyl-1,2,4-triazoles through hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles, showcasing an ANRORC-like reaction mechanism . These methods could potentially be adapted for the synthesis of 4-(Azidomethyl)-5-(difluoromethyl)oxazole by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated heterocycles is often confirmed using techniques such as NMR and X-ray crystallography. For example, the structure of a 1,2,3-triazole derivative was confirmed by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of 4-(Azidomethyl)-5-(difluoromethyl)oxazole once synthesized.

Chemical Reactions Analysis

Fluorinated heterocycles participate in various chemical reactions due to the presence of reactive functional groups. The azide group, for instance, is known for its participation in 1,3-dipolar cycloadditions to form triazoles . The presence of a difluoromethyl group can influence the reactivity and selectivity of these reactions, as seen in the regioselective cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides . Understanding these reaction mechanisms is crucial for predicting the behavior of 4-(Azidomethyl)-5-(difluoromethyl)oxazole in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocycles are significantly impacted by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, stability, and potential bioactivity. The difluoromethyl group in 4-(Azidomethyl)-5-(difluoromethyl)oxazole is likely to affect its boiling point, solubility, and stability, similar to other fluorinated compounds . Additionally, the azide functionality may introduce a degree of instability, which could be relevant for applications that utilize the release of nitrogen gas, such as in propellants or foaming agents.

科学研究应用

恶唑啉配体的配位化学

恶唑啉配体(包括 4-(叠氮甲基)-5-(二氟甲基)恶唑衍生物)已广泛用于不对称有机合成中。这些化合物在配体设计、直接合成以及供体原子附近的手性中心的存在方面表现出多功能性。它们与过渡金属的配位化学是一个重要的研究领域,强调了不对称合成中的结构表征和应用 (Gómez、Muller 和 Rocamora,1999)。

合成和反应性

4-(叠氮甲基)-5-(二氟甲基)恶唑和相关化合物的合成和反应性一直是研究的主题。研究表明,这些化合物可以在特定条件下发生转化,形成新的杂-1,3-二烯类 (Burger、Geith 和 Höß,1990)。

在杂环化合物合成中的应用

4-(叠氮甲基)-5-(二氟甲基)恶唑衍生物用于合成各种杂环化合物。例如,它们已被用于制备 5-乙氧基-4-(三氟甲基)-2-恶唑羧酸及其衍生物,展示了它们在复杂分子合成中的用途 (Shi、Xu 和 Xu,1991)。

光氧化研究

已经对恶唑及其取代基(包括 4-(叠氮甲基)-5-(二氟甲基)恶唑)的光氧化进行了研究。这些研究对于理解恶唑及其衍生物的物理化学性质至关重要,特别是在与单线态氧反应有关时 (Zeinali、Oluwoye、Altarawneh 和 Dlugogorski,2020)。

电光和电荷传输特性

已经对恶唑衍生物的结构、电光、电荷传输和非线性光学性质进行了研究。这些研究与有机电子学中的应用有关,例如有机发光二极管和薄膜晶体管 (Irfan、Al-Sehemi、Chaudhry 和 Muhammad,2018)。

交叉偶联反应

恶唑衍生物(包括 4-(叠氮甲基)-5-(二氟甲基)恶唑)已因其交叉偶联能力而受到研究。这些化合物已用于各种合成反应,证明了它们在形成复杂有机分子中的重要性 (Zhang 和 Greaney,2010)。

合成中的保护基

恶唑衍生物(例如 4-(叠氮甲基)-5-(二氟甲基)恶唑)的保护基的开发一直是一个研究领域。这些研究对于促进取代恶唑的合成至关重要,取代恶唑在各种化学合成中很重要 (Miller、Smith 和 Marcune,2005)。

安全和危害

未来方向

The field of difluoromethylation, which includes compounds like “4-(Azidomethyl)-5-(difluoromethyl)oxazole”, has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . This field of research has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

作用机制

Target of Action

The primary target of 4-(Azidomethyl)-5-(difluoromethyl)oxazole is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncological and non-oncological diseases .

Mode of Action

The compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6 . The mode of inhibition involves the attack of the compound by the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety, followed by a subsequent ring opening of the oxadiazole . This yields deprotonated difluoroacetylhydrazide as the active species . The strong anionic zinc coordination of this active species and the binding of the difluoromethyl moiety in the P571 pocket result in an essentially irreversible inhibition of HDAC6 .

Biochemical Pathways

The compound’s action affects the biochemical pathways associated with HDAC6 . HDAC6 is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events . By inhibiting HDAC6, the compound can potentially influence these processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6 . By inhibiting HDAC6, the compound can potentially alter gene expression and other cellular processes regulated by HDAC6 . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Azidomethyl)-5-(difluoromethyl)oxazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Moreover, the compound’s action can also be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and disease conditions .

属性

IUPAC Name |

4-(azidomethyl)-5-(difluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N4O/c6-5(7)4-3(1-10-11-8)9-2-12-4/h2,5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDPFWXADHZWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B3000930.png)

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)